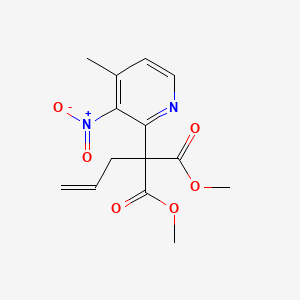
2-(4-Chlorophenyl)-5-(difluoromethyl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-5-(difluoromethyl)furan is an organic compound that features a furan ring substituted with a 4-chlorophenyl group and a difluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of a suitable precursor, such as a furan derivative, using difluoromethylating agents under radical conditions . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of 2-(4-Chlorophenyl)-5-(difluoromethyl)furan may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques might be employed to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenyl)-5-(difluoromethyl)furan can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or the furan ring.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-5-(difluoromethyl)furan has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-5-(difluoromethyl)furan involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The 4-chlorophenyl group can participate in π-π interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chlorophenyl)-5-(trifluoromethyl)furan: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(4-Bromophenyl)-5-(difluoromethyl)furan: Similar structure but with a bromine atom instead of a chlorine atom on the phenyl ring.
2-(4-Chlorophenyl)-5-(methyl)furan: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness
2-(4-Chlorophenyl)-5-(difluoromethyl)furan is unique due to the presence of both the difluoromethyl group and the 4-chlorophenyl group. The difluoromethyl group imparts specific electronic and steric properties that can influence the compound’s reactivity and interactions. The 4-chlorophenyl group provides additional opportunities for functionalization and interaction with biological targets .
Propriétés
Formule moléculaire |
C11H7ClF2O |
|---|---|
Poids moléculaire |
228.62 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-5-(difluoromethyl)furan |
InChI |
InChI=1S/C11H7ClF2O/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6,11H |
Clé InChI |
APNOYHFBRSITDO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(O2)C(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Vinyl-3-[4-(3-vinyl-3-imidazolium-1-yl)butyl]-3-imidazolium Chloride](/img/structure/B13718848.png)
![N-[(2S,3R,4R,5S,6R)-2-[(5-Bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl]acetamide](/img/structure/B13718853.png)
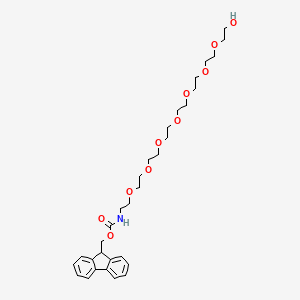
![Cyclopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13718860.png)
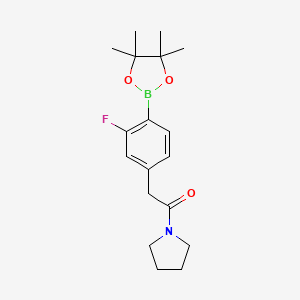
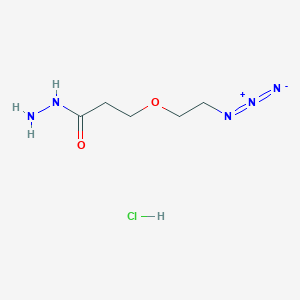
methanone Hydrochloride](/img/structure/B13718874.png)
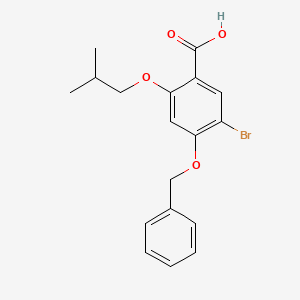

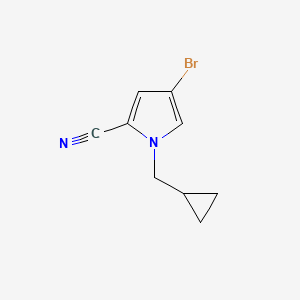
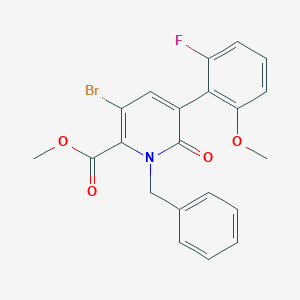
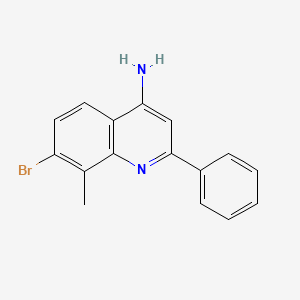
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzoic acid tert-butyl ester](/img/structure/B13718917.png)
